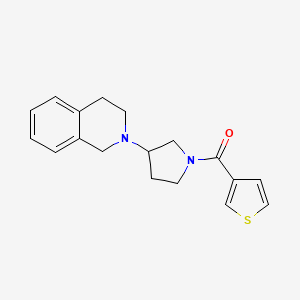
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a useful research compound. Its molecular formula is C18H20N2OS and its molecular weight is 312.43. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone represents a significant area of interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dihydroisoquinoline ring , a pyrrolidinyl group , and a thiophene moiety . The presence of these structural elements contributes to its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H19N2OS |
| Molecular Weight | 305.41 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors . The dihydroisoquinoline structure is known for its role in modulating neurotransmitter systems, while the thiophene component may enhance lipophilicity, aiding in cellular penetration.
Antimicrobial Activity
Research indicates that compounds containing dihydroisoquinoline structures exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
Anticancer Potential
Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through the modulation of cell signaling pathways. For instance, the compound's interaction with specific kinases may lead to cell cycle arrest and increased apoptosis in tumor cells.
Neuroprotective Effects
The dihydroisoquinoline derivatives have been linked to neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The mechanism may involve the modulation of oxidative stress and inflammation pathways.
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of dihydroisoquinoline showed that modifications to the structure significantly impacted their antimicrobial potency against Staphylococcus aureus and E. coli. The specific compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
- Cancer Cell Studies : In vitro studies on breast cancer cell lines revealed that the compound inhibited cell proliferation by inducing G0/G1 phase arrest. This was associated with upregulation of p21 and downregulation of cyclin D1.
- Neuroprotection : Research on neuroprotective effects demonstrated that the compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, suggesting a potential role in treating conditions like Alzheimer's disease.
Propriétés
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c21-18(16-7-10-22-13-16)20-9-6-17(12-20)19-8-5-14-3-1-2-4-15(14)11-19/h1-4,7,10,13,17H,5-6,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMOTQNULQNGCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














